Draflazine, also known by its IUPAC name (±)-cis-3-(3,4-dichlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]piperazine, is a potent and selective inhibitor of equilibrative nucleoside transporters (ENTs). [] It is classified as a nucleoside transport inhibitor and is a valuable tool in scientific research for investigating the physiological and pharmacological roles of adenosine and other nucleosides. [] Draflazine acts by blocking the cellular uptake of adenosine, thereby increasing its extracellular concentration and potentiating its effects. []
Development of New Draflazine Analogues: Designing and synthesizing novel Draflazine analogues with improved potency, selectivity, and pharmacokinetic properties could further enhance its utility in research and potentially lead to the development of new therapeutic agents. [, , ]
Investigating Draflazine's Effects in Specific Disease Models: Further exploration of Draflazine's therapeutic potential in disease models of myocardial infarction, stroke, pain, and neurodegenerative disorders is warranted. [, , ]
Combining Draflazine with Other Therapies: Investigating the synergistic effects of Draflazine in combination with existing therapies, such as adenosine receptor agonists or other cardioprotective agents, could lead to more effective treatment strategies for various diseases. []
Elucidating the Molecular Mechanisms of Draflazine's Actions: Further research is needed to fully understand the molecular interactions between Draflazine and ENTs, including the identification of specific binding sites and the conformational changes induced by Draflazine binding. [, ] This knowledge could facilitate the development of even more potent and selective ENT inhibitors.
Draflazine, also known by its developmental code R-75231, belongs to a class of compounds that interact with nucleoside transporters. It is derived from modifications of existing nucleoside transport inhibitors and has been studied for its ability to affect cellular uptake processes of nucleosides, which are critical for various physiological functions.
The synthesis of draflazine involves several steps, typically beginning with commercially available precursors. The general method includes:
The synthetic pathway emphasizes the importance of controlling steric hindrance and reaction conditions to achieve high yields and purity of draflazine .
Draflazine's molecular structure features a complex arrangement that includes:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of draflazine during synthesis .
The mechanism of action of draflazine involves:
This mechanism highlights its potential therapeutic implications in conditions where modulation of nucleoside levels is beneficial .
Draflazine exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable formulations and delivery methods for therapeutic applications .
Draflazine's applications extend across various fields:
The development of equilibrative nucleoside transporter (ENT) inhibitors began with vasodilators like dipyridamole and dilazep in the mid-20th century. These early compounds non-selectively inhibited ENT1, reducing adenosine reuptake and increasing extracellular adenosine concentrations to promote vasodilation. However, their therapeutic utility was limited by significant drawbacks:
Draflazine emerged in the 1990s as a transformative ENT1 inhibitor through targeted optimization. Key historical milestones include:
Table 1: Evolution of ENT1 Inhibitors
Inhibitor | ENT1 Affinity (Ki) | Binding Kinetics | Therapeutic Limitations |
---|---|---|---|
Dipyridamole | 45 nM | t1/2 dissociation: ~5 min | Systemic vasodilation, cardiodepression |
Dilazep | 12 nM | t1/2 dissociation: ~8 min | Non-specific PDE inhibition |
Draflazine | 4.5 nM | t1/2 dissociation: >6 h | Limited clinical translation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7